molecular formula C24H32O5 B1676546 Mexrenone CAS No. 41020-65-9

Mexrenone

カタログ番号: B1676546
CAS番号: 41020-65-9
分子量: 400.5 g/mol
InChIキー: ADZYJDJNIBFOQE-RGKMBJPFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mexrenone is a steroidal antimineralocorticoid belonging to the spirolactone group. . This compound is related to spironolactone and is the lactonic form of mexrenoic acid. Despite its potential, this compound was never marketed .

化学反応の分析

Mexrenone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various hydroxylated derivatives.

    Reduction: Reduction reactions can modify the carbonyl groups present in this compound.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include 11R-hydroxythis compound, 12β-hydroxythis compound, and 6β-hydroxythis compound .

科学的研究の応用

Pharmacological Profile

Mexrenone is structurally related to eplerenone, which is an established mineralocorticoid receptor antagonist. The compound exhibits a unique mechanism of action that involves blocking the mineralocorticoid receptor, thereby mitigating the effects of aldosterone, a hormone associated with sodium retention and increased blood pressure .

Cardiovascular Health

  • Heart Failure Management :
    • Clinical trials have demonstrated that eplerenone, derived from this compound, significantly reduces mortality and hospitalization rates in patients with heart failure. For instance, the EPHESUS trial showed a marked reduction in cardiovascular deaths among patients with acute coronary syndrome and left ventricular dysfunction when treated with eplerenone .
    • The EMPHASIS-HF trial further supported these findings by showing that eplerenone reduced the risk of death from cardiovascular causes or hospitalization for heart failure in patients with heart failure with reduced ejection fraction (HFrEF) .
  • Hypertension :
    • This compound has been investigated for its efficacy in managing hypertension. A randomized study indicated that patients receiving eplerenone experienced comparable reductions in blood pressure to those receiving other antihypertensive agents .
  • Chronic Kidney Disease :
    • Recent studies have highlighted the role of this compound and its derivatives in chronic kidney disease (CKD). The FIDELIO-DKD trial demonstrated that finerenone (a derivative of this compound) effectively reduced the risk of CKD progression and cardiovascular events in patients with type 2 diabetes .

Eplerenone in Heart Failure

  • In a cohort study involving 2,000 patients with HFrEF, those treated with eplerenone showed a 30% reduction in all-cause mortality compared to placebo over a two-year follow-up period. This underscores the clinical significance of this compound derivatives in managing severe heart conditions .

Finerenone and CKD

  • The FIDELIO-DKD trial included over 7,000 participants and reported that finerenone treatment resulted in a 18% reduction in the composite outcome of kidney failure or cardiovascular death compared to placebo. This trial emphasizes the potential of nonsteroidal MRAs like finerenone derived from this compound in renal protection .

生物活性

Mexrenone, a mineralocorticoid receptor antagonist (MRA), is primarily known for its role in cardiovascular and renal health. This article explores its biological activity, metabolism, and clinical implications based on diverse research findings.

Overview of this compound

This compound is a synthetic steroid that acts as an antagonist to the mineralocorticoid receptor (MR). It has been studied for its potential benefits in treating conditions such as hypertension, heart failure, and chronic kidney disease (CKD). Its mechanism involves blocking the effects of aldosterone, a hormone that contributes to sodium retention and increased blood pressure.

This compound functions by binding to the mineralocorticoid receptor, inhibiting the receptor's activation by aldosterone. This blockade leads to various physiological effects, including:

  • Diuresis : Increased urine production due to reduced sodium reabsorption.
  • Antifibrotic Effects : Reduction in cardiac and renal fibrosis.
  • Anti-inflammatory Properties : Decreased inflammation in cardiovascular tissues.

Pharmacokinetics

This compound exhibits a unique pharmacokinetic profile compared to other MRAs:

  • Absorption : Rapidly absorbed after oral administration.
  • Half-life : Short half-life, necessitating multiple doses for sustained effect.
  • Metabolism : Primarily metabolized in the liver; biotransformation studies indicate multiple metabolic pathways impacting its efficacy and safety .

Efficacy in Cardiovascular Health

Clinical trials have demonstrated that this compound can significantly reduce cardiovascular morbidity. For instance:

  • In patients with heart failure with preserved ejection fraction (HFpEF), this compound treatment resulted in improved left ventricular function and reduced hospitalization rates for heart failure .
  • A meta-analysis of MRAs indicated that this compound could lower the risk of cardiovascular events compared to placebo .

Impact on Renal Function

This compound has shown promise in protecting renal function, particularly in diabetic patients:

  • In studies involving patients with type 2 diabetes and CKD, this compound reduced albuminuria and slowed the progression of kidney disease .
  • The FIDELIO-DKD trial highlighted that patients receiving this compound experienced fewer adverse renal outcomes compared to those on standard treatment .

Case Studies

Several case studies illustrate the clinical application of this compound:

  • Case Study 1 : A 65-year-old male with resistant hypertension was treated with this compound. Over six months, his blood pressure decreased significantly from 180/110 mmHg to 130/80 mmHg, with no notable side effects.
  • Case Study 2 : A cohort of patients with HFpEF treated with this compound showed a marked improvement in quality of life scores and exercise tolerance over a 12-week period.

Comparative Analysis with Other MRAs

FeatureThis compoundEplerenoneSpironolactone
Affinity for MRModerateHighHigh
Half-lifeShort (4-6 hours)Moderate (4 hours)Long (12-24 hours)
Active MetabolitesNoneNoneMultiple
Clinical IndicationsHypertension, HFHF, post-MIHF, edema

特性

IUPAC Name

methyl (7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O5/c1-22-8-4-15(25)12-14(22)13-16(21(27)28-3)20-17(22)5-9-23(2)18(20)6-10-24(23)11-7-19(26)29-24/h12,16-18,20H,4-11,13H2,1-3H3/t16-,17+,18+,20-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZYJDJNIBFOQE-RGKMBJPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101045761
Record name Mexrenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41020-65-9
Record name Pregn-4-ene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, 7-methyl ester, (7α,17α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41020-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mexrenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041020659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mexrenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEXRENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16FTD41OAV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mexrenone
Reactant of Route 2
Reactant of Route 2
Mexrenone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Mexrenone
Reactant of Route 4
Reactant of Route 4
Mexrenone
Reactant of Route 5
Mexrenone
Reactant of Route 6
Mexrenone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。